Lapaquistat - 189059-71-0

Lapaquistat

Catalog Number: EVT-272542
CAS Number: 189059-71-0
Molecular Formula: C31H39ClN2O8
Molecular Weight: 603.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lapaquistat is under investigation in clinical trial NCT00256178 (Efficacy of Lapaquistat Acetate and Simvastatin in Subjects With Primary Dyslipidemia.).
Lapaquistat is an inhibitor of squalene synthase, an enzyme downstream of HMG-CoA reductase in the synthesis of cholesterol. Squalene synthase catalyzes the dimerization of farnesyl-pyrophosphate to squalene, the first step in the cholesterol biosynthetic pathway that is solely committed to the production of cholesterol. Development of this agent was haulted do to potential hepatic toxicity.
Source and Classification

Lapaquistat, also known by its developmental code TAK-475, is classified as a squalene synthase inhibitor. It was developed by Takeda Pharmaceutical Company Limited and was investigated for the treatment of hypercholesterolemia. Unlike traditional statins that inhibit HMG-CoA reductase, Lapaquistat targets squalene synthase, which is involved in the later stages of cholesterol synthesis. This distinction aims to reduce side effects associated with statins by not disrupting the mevalonate pathway, which is crucial for synthesizing various biochemical molecules beyond cholesterol .

Molecular Structure Analysis

Lapaquistat has the molecular formula C31H39ClN2O8C_{31}H_{39}ClN_{2}O_{8} and a molar mass of 603.11 g/mol. Its structural details can be represented using various chemical notations such as SMILES and InChI codes. The compound features a complex arrangement of carbon rings and functional groups that contribute to its biological activity. The precise 3D conformation plays a significant role in its interaction with squalene synthase .

Chemical Reactions Analysis

As a squalene synthase inhibitor, Lapaquistat primarily participates in reactions where it competes with the natural substrate farnesyl diphosphate to prevent its conversion into squalene. This inhibition alters the downstream cholesterol biosynthesis pathway, leading to decreased levels of low-density lipoprotein cholesterol in biological systems. The compound's efficacy has been demonstrated in various animal models where it significantly reduced serum cholesterol levels .

Mechanism of Action

Lapaquistat operates by inhibiting squalene synthase, an enzyme critical for cholesterol biosynthesis. By blocking this enzyme's activity, Lapaquistat reduces the production of squalene, a precursor to cholesterol. This mechanism contrasts with statins that inhibit an earlier step in the cholesterol synthesis pathway (HMG-CoA reductase). Clinical studies have shown that treatment with Lapaquistat leads to decreased levels of plasma cholesterol and triglycerides while promoting favorable changes in coronary plaque composition . Notably, research indicates that this compound can transform unstable coronary plaques into more stable fibromuscular plaques, potentially reducing cardiovascular risks associated with high cholesterol levels .

Physical and Chemical Properties Analysis

Lapaquistat exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is scarce but is essential for formulation considerations.
    These properties are critical for determining the compound's pharmacokinetics and bioavailability .
Applications

While Lapaquistat was primarily developed for treating hypercholesterolemia, its potential applications extend to various cardiovascular diseases linked to cholesterol metabolism. Research has indicated that Lapaquistat could play a role in stabilizing atherosclerotic plaques and reducing the risk of myocardial infarction by modifying lipid profiles and plaque composition . Furthermore, ongoing studies explore its use in combination therapies with statins to enhance lipid-lowering effects while mitigating side effects associated with high doses of statins alone .

Mechanisms of Action in Cholesterol Biosynthesis and Atherosclerosis

Squalene Synthase Inhibition Dynamics

Lapaquistat acetate (TAK-475) is a selective inhibitor of squalene synthase (SS), the enzyme catalyzing the first committed step in cholesterol biosynthesis. SS converts farnesyl pyrophosphate (FPP) to squalene, positioning it downstream of the mevalonate pathway bifurcation point where isoprenoid synthesis branches off. By inhibiting SS, lapaquistat blocks hepatic cholesterol synthesis without depleting upstream isoprenoids like FPP and geranylgeranyl pyrophosphate (GGPP). This specificity reduces plasma LDL-C by 21.6% in monotherapy and 18.0% when combined with statins [1] [9]. Mechanistically, suppressed hepatic cholesterol synthesis upregulates LDL receptors on hepatocytes, enhancing clearance of apolipoprotein B100-containing lipoproteins (VLDL, LDL) from the bloodstream [2] [4].

Table 1: Lipid-Lowering Efficacy of Lapaquistat Acetate

Treatment RegimenDose (mg/day)LDL-C Reduction (%)Study Duration (weeks)
Monotherapy10021.6%12
Statin Combination10018.0%24
Monotherapy5018.0%12

Modulation of the Mevalonate Pathway: Divergence from Statin Pharmacology

Unlike statins—which inhibit HMG-CoA reductase at the pathway’s entry point—lapaquistat’s distal inhibition preserves critical non-sterol isoprenoids. Statins reduce synthesis of isopentenyl pyrophosphate, FPP, GGPP, and ubiquinone (CoQ10), contributing to pleiotropic effects but also myotoxicity. Lapaquistat increases FPP accumulation by >50% due to loss of cholesterol-mediated feedback inhibition on HMG-CoA reductase [4] [6]. This biochemical divergence has two key implications:

  • Avoidance of Mitochondrial Toxicity: Statins deplete CoQ10, impairing electron transport chain function and causing myopathy. Lapaquistat maintains CoQ10 synthesis, preventing mitochondrial dysfunction [5] [8].
  • Differential Signaling Effects: Accumulated FPP and GGPP enhance prenylation of small GTPases (e.g., Ras, Rho), potentially modulating cell proliferation and inflammation independently of cholesterol reduction [4] [10].

Impact on Isoprenoid Intermediate Accumulation and Downstream Signaling

Lapaquistat’s SS inhibition increases cellular pools of FPP and GGPP, driving post-translational prenylation of proteins governing inflammatory and fibrotic pathways. In WHHLMI rabbits, treatment:

  • Reduced oxidized LDL accumulation in coronary plaques by >40% [2]
  • Suppressed expression of matrix metalloproteinase-1 (MMP-1) by 35% and plasminogen activator inhibitor-1 (PAI-1) by 28%, critical mediators of plaque destabilization [2]
  • Increased collagen content by >25%, transforming lipid-rich plaques into stable fibromuscular lesions [2]These effects demonstrate that isoprenoid redirection—not just LDL-lowering—contributes to atherosclerotic plaque stabilization. In vitro, FPP accumulation also protects against statin-induced myotoxicity in skeletal myocytes [8].

Role in Coenzyme Q10 Homeostasis and Mitochondrial Function

By sparing the early mevalonate pathway, lapaquistat preserves synthesis of CoQ10—an essential mitochondrial electron transporter. Key findings include:

  • Increased Plasma CoQ10: WHHLMI rabbits treated with lapaquistat showed elevated CoQ10 levels, correlating with improved coronary plaque stability [2].
  • Mitochondrial Protection: In statin-treated mice, CoQ10 deficiency causes mitochondrial dysfunction, reducing exercise endurance by >30%. CoQ10 supplementation reverses this defect—an effect inherently bypassed by lapaquistat’s mechanism [5].
  • Bioenergetic Effects: Cultured myocytes exposed to atorvastatin exhibit shifted metabolism toward anaerobic glycolysis (increased lactate production). Lapaquistat’s lack of CoQ10 interference maintains oxidative phosphorylation [5] [8].

Table 2: Lapaquistat's Effects on Atherosclerotic Plaque Composition in WHHLMI Rabbits

Plaque ComponentChange vs. ControlFunctional Implication
Macrophage infiltration↓ 45%Reduced inflammation
Extracellular lipid content↓ 50%Decreased necrotic core size
Collagen density↑ 25–30%Enhanced fibrous cap stability
MMP-1 expression↓ 35%Inhibited extracellular matrix degradation

Properties

CAS Number

189059-71-0

Product Name

Lapaquistat

IUPAC Name

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid

Molecular Formula

C31H39ClN2O8

Molecular Weight

603.1 g/mol

InChI

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1

InChI Key

HDGUKVZPMPJBFK-LEAFIULHSA-N

SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO

Solubility

Soluble in DMSO

Synonyms

(1-(2-(1-(2-carboxyoxy-1,1-dimethylethyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydrobenzo(e)(1,4)oxazepin-3-yl)acetyl)piperidin-4-yl)acetic acid
1-((1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl)acetyl)piperidine-4-acetic acid
lapaquistat
TAK 475
TAK-475
TAK475

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO

Isomeric SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.